N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a naphthalene moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4H-chromen-4-one with naphthalen-1-ylmethylamine and pyridin-2-ylamine under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives, naphthalene-based molecules, and pyridine-containing compounds. Examples include:
- 4H-chromen-4-one derivatives
- Naphthalen-1-ylmethylamine derivatives
- Pyridin-2-ylamine derivatives
Uniqueness
What sets N-(naphthalen-1-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H18N2O3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C26H18N2O3/c29-22-16-24(31-23-13-4-3-12-21(22)23)26(30)28(25-14-5-6-15-27-25)17-19-10-7-9-18-8-1-2-11-20(18)19/h1-16H,17H2 |
InChI Key |
FSBYTUQMGAZYIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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